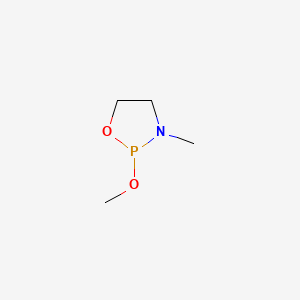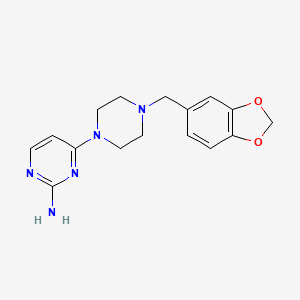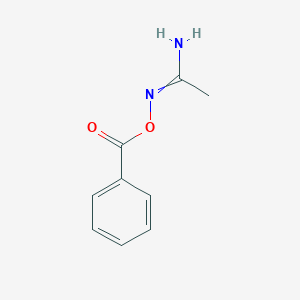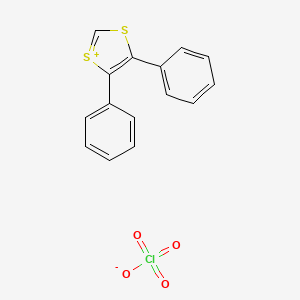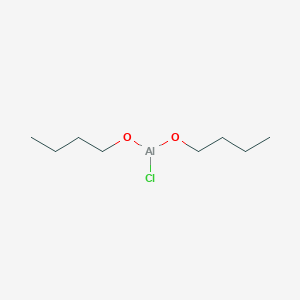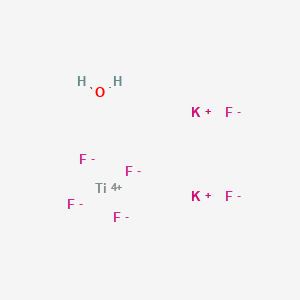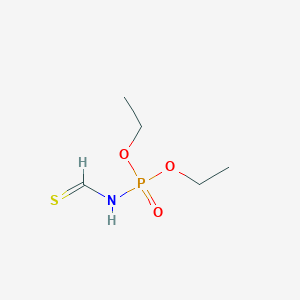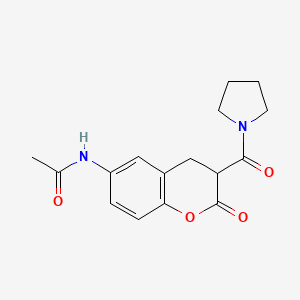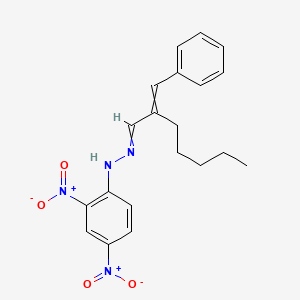
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzylidene and heptylideneamino groups attached to a dinitroaniline core, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline typically involves a multi-step process. One common method includes the condensation reaction between benzaldehyde and heptylideneamine, followed by the introduction of the dinitroaniline moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process usually involves recrystallization and chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzylideneheptylideneamino)piperazin-1-ylheptan-1-imine
- N-[2-(phenylmethylene)heptylideneamino]-1-phthalazinamine
Uniqueness
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline stands out due to its dinitroaniline core, which imparts unique chemical and biological properties
Properties
CAS No. |
15080-68-9 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C20H22N4O4/c1-2-3-5-10-17(13-16-8-6-4-7-9-16)15-21-22-19-12-11-18(23(25)26)14-20(19)24(27)28/h4,6-9,11-15,22H,2-3,5,10H2,1H3 |
InChI Key |
AGSRLIQADSZZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
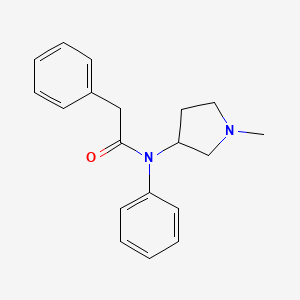
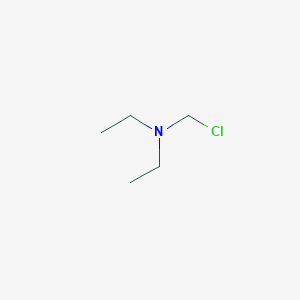
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
